molecular formula C14H19BFNO3 B3015486 N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 844501-35-5

N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B3015486
CAS No.: 844501-35-5
M. Wt: 279.12
InChI Key: SRPPQFZYSXJEHE-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a premium-grade boronate ester intermediate specifically designed for pharmaceutical research and organic synthesis. This compound features a protected acetamide-functionalized aniline core flanked by a strategically positioned fluorine substituent and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group, creating a versatile building block for medicinal chemistry and drug discovery programs . The primary research value of this compound lies in its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a fundamental transformation in modern synthetic chemistry . The presence of the electron-withdrawing fluorine atom adjacent to the boronate ester enhances the reactivity of this group in palladium-catalyzed cross-coupling, enabling efficient biaryl bond formation with various aryl halides to create complex molecular architectures . The acetamide group provides a protected aniline functionality that offers diverse downstream modification possibilities while enhancing solubility in polar organic solvents, facilitating handling in various synthetic workflows . In medicinal chemistry research, this compound serves as a sophisticated building block for constructing targeted libraries, particularly in the development of potential therapeutic agents. Structural analogs featuring similar boronate ester scaffolds have demonstrated promising biological activities in preclinical research, including antimicrobial and anticancer properties . The molecular framework is compatible with further derivatization, allowing researchers to explore structure-activity relationships in drug discovery programs. The compound requires careful cold-chain transportation and storage conditions (sealed in dry, 2-8°C) to maintain stability and prevent decomposition of the boronate ester functionality . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, as similar boronate compounds may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BFNO3/c1-9(18)17-10-6-7-11(12(16)8-10)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPPQFZYSXJEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₆BFO₃
  • Molecular Weight : 238.07 g/mol

The presence of the boron-containing moiety (dioxaborolane) is significant as it often contributes to the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The boronic acid derivative can form reversible covalent bonds with nucleophilic amino acids in enzymes, thereby modulating their activity. This interaction is crucial in pathways involving cell signaling and metabolic processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance:

  • Inhibition of Cell Proliferation : Compounds with a similar dioxaborolane structure have shown potent inhibitory effects on cancer cell lines. For example, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
  • Selectivity : The selectivity index was notable in studies where the compound exhibited a 20-fold greater effect on cancer cells compared to non-cancerous cells . This selectivity is critical for reducing side effects in therapeutic applications.

Antiviral Activity

Emerging data suggest that compounds with similar frameworks may possess antiviral properties:

  • Viral Load Reduction : In vivo studies indicated a significant reduction in viral load in infected models treated with related compounds . This suggests a potential application in treating viral infections.

Case Studies and Research Findings

  • Study on GSK-3β Inhibition : A related compound demonstrated potent inhibitory activity against GSK-3β with an IC₅₀ of 8 nM. This inhibition is relevant for conditions like cancer and neurodegenerative diseases .
  • Pharmacodynamics in Mouse Models : In a pharmacodynamic study involving BALB/c nude mice inoculated with cancer cells, treatment with a structurally similar compound resulted in significant inhibition of metastasis and improved survival rates .
  • Safety Profiles : Toxicity studies have shown favorable safety profiles for compounds similar to this compound when administered orally at high doses . This aspect is crucial for further clinical development.

Data Summary Table

Activity TypeCompound ReferenceIC₅₀ Value (μM)Target/Effect
AnticancerRelated Compound0.126MDA-MB-231 Cell Proliferation
AntiviralRelated CompoundNot specifiedViral Load Reduction
GSK-3β InhibitionStudy Reference8GSK-3β Activity
Safety ProfileToxicity Study>40Oral Administration in Mice

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibit significant anticancer properties. The boronic acid derivatives can inhibit proteasome activity, which is crucial for cancer cell survival. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting the ubiquitin-proteasome pathway.

Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. The boron atom allows for reversible covalent interactions with nucleophilic amino acids in enzyme active sites. This property is particularly useful in designing selective inhibitors for therapeutic applications .

Chemical Biology

Bioconjugation Applications
Due to the presence of the boronic acid moiety, this compound can be utilized in bioconjugation strategies. It can form stable complexes with diols and amino acids, making it valuable for labeling biomolecules or creating drug delivery systems . This property is leveraged in developing targeted therapies where precise delivery to tumor sites is necessary.

Fluorescent Probes
The fluorine atom enhances the compound's photophysical properties, making it suitable for use as a fluorescent probe in biological imaging. Fluorescent probes are essential for tracking biological processes in real-time within living organisms .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization through various chemical reactions such as Suzuki-Miyaura coupling, which is widely used to create carbon-carbon bonds . This application is critical in synthesizing pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Study Application Findings
Study on Anticancer PropertiesEvaluation of anticancer efficacyDemonstrated significant apoptosis induction in breast cancer cell lines.
Enzyme Inhibition ResearchInvestigation of metabolic pathway modulationIdentified as a selective inhibitor of specific proteases .
Bioconjugation TechniquesDevelopment of targeted drug delivery systemsSuccessfully conjugated with antibodies for enhanced specificity .
Fluorescent Imaging StudyUse as a fluorescent probeEnabled real-time tracking of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues, emphasizing substituent effects, synthesis yields, and applications:

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications References
Target Compound (844501-35-5) 3-Fluoro C₁₄H₁₉BFNO₃ 279.11 Not explicitly reported (derived via cross-coupling) Inhibitor synthesis, antibacterial conjugates
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (1218789-92-4) 4-Chloro C₁₄H₁₉BNO₃Cl 295.57 Not reported Pharmaceutical intermediates
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (480424-93-9) None (3-position) C₁₄H₂₀BNO₃ 261.13 42–75% (CH₂Cl₂/THF) Cross-coupling reactions
N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]acetamide (1150271-56-9) 2-Boryl, 5-CF₃O C₁₅H₁₈BF₃NO₄ 347.12 Not reported Lab-scale research
N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (1256359-34-8) N-Methyl, para-boryl C₁₅H₂₁BNO₃ 283.15 Not reported Drug discovery

Q & A

Q. What are the optimized synthetic routes for preparing N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, and how do reaction conditions influence yield?

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

Q. How does the fluorine substituent influence regioselectivity in further functionalization reactions (e.g., Suzuki-Miyaura coupling)?

Methodological Answer: The electron-withdrawing fluorine at the 3-position directs cross-coupling reactions to the boronate-bearing 4-position. For example, in Suzuki-Miyaura coupling, the fluorine atom stabilizes the transition state by withdrawing electron density, enhancing reactivity at the boronate site. Studies on similar compounds show that meta-fluorine increases coupling efficiency with aryl halides by up to 30% compared to non-fluorinated analogs .

Experimental Design Tip:

  • Use Pd(PPh₃)₄ or XPhos Pd G3 as catalysts for electron-deficient substrates.
  • Optimize base (e.g., K₂CO₃ vs. CsF) to balance reactivity and side reactions .

Q. What are the stability challenges of the dioxaborolane group under acidic or aqueous conditions, and how can they be mitigated?

Methodological Answer: The dioxaborolane moiety hydrolyzes in protic solvents, limiting its use in aqueous systems. Stability studies on analogs show:

  • Hydrolysis half-life : ~6 hours in pH 7.4 buffer at 25°C.
  • Stabilization strategies :
  • Use anhydrous conditions during synthesis.

  • Store at –20°C under nitrogen.

  • Replace pinacol boronate with more stable trifluoroborate salts for specific applications .

    Data Table: Stability Under Different Conditions

    ConditionDegradation RateMitigation StrategyReference
    pH 7.4 buffert₁/₂ = 6 hUse trifluoroborate derivatives
    Ambient moistureRapid hydrolysisAnhydrous storage

Q. How can this compound serve as a precursor in medicinal chemistry (e.g., protease inhibitor design)?

Methodological Answer: The boronate ester enables late-stage diversification via cross-coupling. For instance, in HCV protease inhibitor analogs, the boronate group in GSK8175 was functionalized with benzofuran cores to enhance binding affinity . Key steps include:

  • Suzuki-Miyaura coupling with heteroaryl bromides.
  • Post-functionalization : Install sulfonamide or methyl groups to modulate pharmacokinetics (e.g., 56% yield for a benzofuran derivative) .

Case Study:

  • Target derivative : 5-Cyclopropyl-6-(N-(3-fluoro-4-boronophenyl)sulfonamido)-benzofuran-3-carboxamide.
  • Key modification : Boronate-to-aryl coupling improved metabolic stability (t₁/₂ increased from 2.1 to 8.7 hours in human liver microsomes) .

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